![molecular formula C8H6N2O2 B1293443 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid CAS No. 1040682-84-5](/img/structure/B1293443.png)
1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid
Overview
Description
The compound "1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid" is a heterocyclic organic structure that is part of a broader class of compounds with potential biological activity. While the provided papers do not directly discuss this exact compound, they do provide insights into similar heterocyclic compounds, their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of heterocyclic compounds similar to "this compound" can be achieved through various methods. For instance, a green synthesis approach for dihydropyrimidinones using silica gel-supported l-pyrrolidine-2-carboxylic acid-4-hydrogen sulfate is described, highlighting the importance of environmentally benign protocols in modern chemistry . Additionally, the synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives through the coupling of acetylenic esters and α-amino acids in the presence of isocyanide or carbodiimide is reported, showcasing a one-step procedure for constructing complex heterocycles . These methods could potentially be adapted for the synthesis of "this compound."
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often characterized by the presence of intramolecular hydrogen bonds, which can significantly influence the stability and reactivity of the molecule. A study on pyridine-2,3-dicarboxylic acid using neutron diffraction revealed a very short, asymmetrical intramolecular hydrogen bond, which could be indicative of similar structural features in related compounds . Understanding these structural details is crucial for the rational design of new compounds with desired properties.
Chemical Reactions Analysis
The reactivity of heterocyclic carboxylic acids is diverse, as evidenced by the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine, leading to different products depending on the reaction conditions . This suggests that "this compound" could also undergo various chemical transformations, which could be exploited for the synthesis of novel derivatives with potential pharmacological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For example, the discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as allosteric mGluR5 antagonists demonstrates how modifications to the heterocyclic scaffold can improve physico-chemical parameters such as aqueous solubility while retaining high in vitro potency . Similarly, the structural development of 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives as human peroxisome proliferator-activated receptor alpha (PPARα)-selective agonists shows the importance of steric bulkiness and the position of substituents for biological activity . These findings could inform the design and optimization of "this compound" derivatives for specific applications.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : The compound 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid and its derivatives have been synthesized through various chemical reactions. For instance, Bencková and Krutošíková (1997) describe the synthesis of Pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acid and its derivatives, demonstrating the versatility and potential modifications of this compound for various applications (Bencková & Krutošíková, 1997).
Crystal Structure Determination : The crystal structure and molecular arrangement of derivatives of this compound are crucial for understanding their properties. Chiaroni et al. (1994) investigated the X-ray structure of 1-Tosyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid ethyl ester, providing insights into the molecular packing and shape of these compounds (Chiaroni, Riche, Dekhane & Dodd, 1994).
Chemical Properties and Reactions
Reactivity and Transformations : Research into the chemical reactivity and transformations of this compound and its analogs offers insights into potential applications. For example, Lichitsky et al. (2010) discuss the preparation of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids via three-component condensation, highlighting the compound's versatility in synthetic chemistry (Lichitsky, Dudinov, Komogortsev & Krayushkin, 2010).
Molecular Interaction and Synthon Analysis : The study of molecular interactions and synthons involving derivatives of this compound can inform crystal engineering strategies. Vishweshwar et al. (2002) examined the occurrence of carboxylic acid-pyridine supramolecular synthon in the crystal structures of pyrazinecarboxylic acids, relevant to understanding the structural features of pyrrolopyridine compounds (Vishweshwar, Nangia & Lynch, 2002).
Potential Applications
Metal-Organic Frameworks : The development of metal-organic frameworks (MOFs) using pyridine and carboxylic acid derivatives is a field of active research. Ghosh and Bharadwaj (2005) describe a metal-organic framework that forms a polycatenane-like structure, indicating the potential for using pyrrolopyridine derivatives in the design of MOFs (Ghosh & Bharadwaj, 2005).
Chemical Synthesis and Drug Design : The synthesis of various derivatives and analogs of this compound contributes to drug design and development. Research by Schneller and Hosmane (1978) on the preparation of 4-amino-6-hydroxy-1H-pyrrolo[3,2-c]pyridine highlights the compound's potential in medicinal chemistry (Schneller & Hosmane, 1978).
Mechanism of Action
Target of Action
1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid is a complex compound with potential interactions with various targets. Similar pyrrolopyridine derivatives have been reported to interact with fibroblast growth factor receptors (fgfrs) , which play an essential role in various types of tumors .
Mode of Action
It’s known that pyrrolopyridine derivatives can inhibit fgfrs . Upon binding to FGFRs, these compounds can inhibit the receptor’s kinase activity, disrupting the downstream signaling pathways .
Biochemical Pathways
Fgfr inhibitors, like some pyrrolopyridine derivatives, can disrupt several signaling pathways, including the ras–mek–erk, plcγ, and pi3k–akt pathways . These pathways are involved in cell proliferation, migration, and angiogenesis .
Result of Action
Similar pyrrolopyridine derivatives have shown potential in inhibiting cell proliferation and inducing apoptosis in cancer cells .
properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)7-5-1-3-9-6(5)2-4-10-7/h1-4,9H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGNDVIFEUMRNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649814 | |
Record name | 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1040682-84-5 | |
Record name | 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1040682-84-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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